molecular formula C11H21NO4 B13565630 5-{[(Tert-butoxy)carbonyl]amino}hexanoic acid

5-{[(Tert-butoxy)carbonyl]amino}hexanoic acid

Katalognummer: B13565630
Molekulargewicht: 231.29 g/mol
InChI-Schlüssel: GLSFCJXZXGIQQZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-{[(Tert-butoxy)carbonyl]amino}hexanoic acid is a compound that belongs to the class of amino acids protected by the tert-butyloxycarbonyl (Boc) group. This compound is often used in organic synthesis, particularly in the preparation of peptides and other complex molecules. The Boc group serves as a protecting group for the amino function, preventing it from reacting under certain conditions and allowing for selective reactions at other sites in the molecule.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[(Tert-butoxy)carbonyl]amino}hexanoic acid typically involves the protection of the amino group of hexanoic acid with the Boc group. This can be achieved by reacting hexanoic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in an organic solvent like tetrahydrofuran (THF) or acetonitrile .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. The reaction conditions are optimized to ensure high purity and minimal by-products.

Analyse Chemischer Reaktionen

Types of Reactions

5-{[(Tert-butoxy)carbonyl]amino}hexanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Trifluoroacetic acid, hydrochloric acid.

    Amide Formation: N,N’-diisopropylcarbodiimide, N,N’-diethylene-N’'-2-chloroethyl thiophosphoramide.

    Substitution: Various electrophiles and leaving groups.

Major Products

    Hydrolysis: Removal of the Boc group yields the free amino acid.

    Amide Formation: Produces amides with various carboxylic acids.

    Substitution: Yields substituted amino acids depending on the electrophile used.

Wissenschaftliche Forschungsanwendungen

5-{[(Tert-butoxy)carbonyl]amino}hexanoic acid has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 5-{[(Tert-butoxy)carbonyl]amino}hexanoic acid primarily involves its role as a protected amino acid. The Boc group prevents the amino group from participating in unwanted reactions, allowing for selective modifications at other sites. Upon removal of the Boc group, the free amino group can engage in various biochemical and chemical processes, including peptide bond formation and nucleophilic substitution .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

5-{[(Tert-butoxy)carbonyl]amino}hexanoic acid is unique due to its specific chain length and the presence of the Boc-protected amino group. This makes it particularly useful in the synthesis of peptides and other complex molecules where selective protection and deprotection of functional groups are required.

Eigenschaften

Molekularformel

C11H21NO4

Molekulargewicht

231.29 g/mol

IUPAC-Name

5-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid

InChI

InChI=1S/C11H21NO4/c1-8(6-5-7-9(13)14)12-10(15)16-11(2,3)4/h8H,5-7H2,1-4H3,(H,12,15)(H,13,14)

InChI-Schlüssel

GLSFCJXZXGIQQZ-UHFFFAOYSA-N

Kanonische SMILES

CC(CCCC(=O)O)NC(=O)OC(C)(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.